![molecular formula C8H6BrFN2 B2816796 5-Bromo-2-fluoro-1-methylbenzimidazole CAS No. 2296362-19-9](/img/structure/B2816796.png)
5-Bromo-2-fluoro-1-methylbenzimidazole
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Overview
Description
5-Bromo-2-fluoro-1-methylbenzimidazole is a chemical compound that has gained widespread attention in the scientific community . It belongs to the class of benzimidazoles, which are key heterocycles in therapeutic chemistry . Benzimidazoles and their derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 5-Bromo-2-fluoro-1-methylbenzimidazole, is a topic of ongoing research . For instance, benzimidazole derivatives have been synthesized under solvothermal conditions . In another study, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors was prepared effectively in six steps .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-1-methylbenzimidazole is C8H6BrFN2. The structure of benzimidazole compounds, including this one, has been the subject of quantum theoretical studies that predict the structure of the compounds with inhibition properties .Chemical Reactions Analysis
Benzimidazole derivatives, including 5-Bromo-2-fluoro-1-methylbenzimidazole, act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . They have been used as corrosion inhibitors for steels, pure metals, and alloys .Scientific Research Applications
Benzimidazole Derivatives in Pharmacological Activities
Benzimidazole derivatives, including “5-Bromo-2-fluoro-1-methylbenzimidazole”, have significant importance as chemotherapeutic agents in diverse clinical conditions . Due to their isostructural pharmacophore of naturally occurring active biomolecules, these compounds have attracted a great deal of interest among medicinal chemists .
Potential Antithrombotic Agents
A research involving pharmacophore modelling of a new series of benzimidazole analogues presented the chemical features necessary for designing fIXa inhibitors and showed that benzimidazole derivatives have the potential to be developed into effective antithrombotic agents . Antithrombotic agents are drugs that reduce the formation of blood clots, and they are used to treat and prevent conditions such as deep vein thrombosis, pulmonary embolism, and stroke .
Broad-Spectrum Pharmacological Properties
Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
Mechanism of Action
Target of Action
For instance, they have been reported as corrosion inhibitors for steels and pure metals . They are also used in the synthesis of a family of promising SGLT2 inhibitors .
Mode of Action
For instance, in the context of corrosion inhibition, benzimidazoles act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of pharmaceutical applications, benzimidazoles are key components in the synthesis of SGLT2 inhibitors .
Biochemical Pathways
For instance, they are involved in the synthesis of SGLT2 inhibitors, which play a crucial role in glucose homeostasis .
Result of Action
For instance, they can inhibit corrosion by forming a protective film on the metal surface . In the context of pharmaceutical applications, they are involved in the synthesis of SGLT2 inhibitors, which can help in the management of diabetes .
properties
IUPAC Name |
5-bromo-2-fluoro-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCPDDWBKHVZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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